Product packaging for Myelin Basic Protein (83-99) (bovine)(Cat. No.:CAS No. 178823-45-5)

Myelin Basic Protein (83-99) (bovine)

Cat. No.: B575201
CAS No.: 178823-45-5
M. Wt: 1995.318
InChI Key: NHBKOGASLFQQHS-NIURNJHWSA-N
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Description

Overview of Myelin Basic Protein's Biological Significance

Myelin Basic Protein (MBP) is a fundamental component of the myelin sheath, a specialized membrane that insulates nerve cell axons. wikipedia.orgprospecbio.com This protein is essential for the proper functioning of the nervous system. numberanalytics.com Accounting for approximately 30% of the total protein in the myelin of the central nervous system (CNS), MBP plays a critical role in the compaction and stability of the multilayered myelin structure. spbu.runih.gov The protein's high proportion of basic amino acids, such as arginine and lysine (B10760008), gives it a net positive charge, facilitating its interaction with the negatively charged lipids of the myelin membrane. numberanalytics.com

The significance of MBP is underscored by the severe neurological consequences observed in its absence. For instance, "shiverer" mice, which have a deletion in the MBP gene, exhibit significant deficits in CNS myelination, leading to tremors, seizures, and a shortened lifespan. wikipedia.org This highlights the indispensable role of MBP in the formation and maintenance of a functional myelin sheath. nih.gov

Role of MBP in Central Nervous System Myelination and Myelin Sheath Integrity

The primary function of Myelin Basic Protein is to ensure the adhesion of the cytosolic surfaces of the multiple layers of the myelin sheath, a process critical for creating a compact and stable insulating layer around axons. nih.gov This compaction is vital for efficient nerve impulse conduction, enabling the rapid transmission of signals along the nerve fibers. numberanalytics.comnih.gov

MBP is considered an "intrinsically disordered protein," meaning it lacks a fixed three-dimensional structure in isolation. However, upon interaction with lipids in the myelin membrane, it adopts a more organized conformation, including beta-sheets and amphipathic helices. wikipedia.org This structural adaptability allows MBP to interact with various components of the myelin sheath, contributing to its integrity. nih.gov Research has shown that MBP interacts with other myelin proteins like proteolipid protein (PLP) and myelin oligodendrocyte glycoprotein (B1211001) (MOG), as well as with cytoskeletal proteins such as actin and tubulin, suggesting a role in signaling and structural organization within oligodendrocytes, the myelin-producing cells of the CNS. wikipedia.orgnih.gov

Continuous synthesis of MBP is necessary not only for the initial formation of myelin but also for its long-term maintenance. nih.gov Studies have demonstrated that a reduction in MBP levels leads to thinner myelin sheaths and structural abnormalities. nih.gov

Myelin Basic Protein as a Candidate Autoantigen in Autoimmune Demyelinating Diseases

In the context of autoimmune diseases, the immune system mistakenly attacks the body's own tissues. In demyelinating diseases like multiple sclerosis (MS), the myelin sheath is the primary target of this autoimmune assault. jneurology.comresearchgate.net Myelin Basic Protein is a prominent candidate autoantigen in MS, meaning it is one of the molecules that can trigger an inflammatory response against myelin. jneurology.comnih.gov

The peptide fragment MBP (83-99) is of particular interest to researchers as it represents an immunodominant region of the protein, especially in individuals with the HLA-DR2 haplotype, which is strongly associated with MS susceptibility. glpbio.comglpbio.cnneurology.org This means that T cells, key players in the adaptive immune response, frequently recognize and react to this specific segment of the MBP molecule. glpbio.com The degradation of MBP is a central feature of MS. jneurology.com

The bovine form of MBP (83-99) is often used in experimental autoimmune encephalomyelitis (EAE), an animal model that mimics many of the features of MS. mdpi.com By immunizing susceptible animals with this peptide, researchers can induce an autoimmune response that leads to inflammation and demyelination in the CNS, providing a valuable model for studying the disease's pathogenesis and for testing potential therapies. mdpi.comnih.gov While MBP-reactive T cells can also be found in healthy individuals, their activation and the subsequent inflammatory cascade are hallmarks of autoimmune demyelinating diseases. neurology.orgnih.gov

Research Findings on Myelin Basic Protein (83-99) (bovine)

Research AreaKey FindingsReferences
Immunogenicity The MBP (83-99) peptide is an immunodominant epitope, particularly in the context of the HLA-DR2 haplotype associated with multiple sclerosis. glpbio.comglpbio.cnneurology.org
EAE Induction Immunization with bovine MBP (83-99) can induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models, mimicking aspects of multiple sclerosis. mdpi.comnih.gov
T-Cell Response This peptide is used to study the activation, proliferation, and cytokine production of MBP-specific T cells, providing insights into the cellular mechanisms of autoimmune demyelination. neurology.orgnih.gov
Therapeutic Target The T-cell response to MBP (83-99) is a potential target for the development of antigen-specific immunotherapies for multiple sclerosis. glpbio.comneurology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C93H143N25O24 B575201 Myelin Basic Protein (83-99) (bovine) CAS No. 178823-45-5

Properties

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H143N25O24/c1-11-50(8)73(88(137)112-72(49(6)7)87(136)115-75(52(10)120)90(139)117-38-22-30-64(117)83(132)104-58(29-20-36-101-93(98)99)78(127)114-74(51(9)119)91(140)118-39-23-32-66(118)92(141)142)113-82(131)62(43-67(96)121)107-77(126)57(28-18-19-35-94)103-79(128)59(40-53-24-14-12-15-25-53)105-80(129)60(41-54-26-16-13-17-27-54)106-81(130)61(42-55-45-100-46-102-55)108-85(134)70(47(2)3)111-86(135)71(48(4)5)110-84(133)65-31-21-37-116(65)89(138)63(44-68(97)122)109-76(125)56(95)33-34-69(123)124/h12-17,24-27,45-52,56-66,70-75,119-120H,11,18-23,28-44,94-95H2,1-10H3,(H2,96,121)(H2,97,122)(H,100,102)(H,103,128)(H,104,132)(H,105,129)(H,106,130)(H,107,126)(H,108,134)(H,109,125)(H,110,133)(H,111,135)(H,112,137)(H,113,131)(H,114,127)(H,115,136)(H,123,124)(H,141,142)(H4,98,99,101)/t50-,51+,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKOGASLFQQHS-NIURNJHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H143N25O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1995.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Myelin Basic Protein 83 99 Bovine As a Defined Immunological Probe

Identification of Myelin Basic Protein (83-99) (bovine) as an Immunodominant Epitope

The amino acid sequence 83-99 of myelin basic protein has been identified as an immunodominant epitope, particularly in the context of multiple sclerosis. neurology.orgmdpi.com This means that the immune system, specifically T-cells, shows a pronounced response to this particular fragment of the larger MBP molecule. In humans, this region is recognized in conjunction with the HLA-DR2 haplotype, a group of genes that has the strongest genetic association with susceptibility to MS. neurology.orgmdpi.comglpbio.com

The significance of this immunodominance is underscored by the observation that T-cells reactive to the MBP (83-99) sequence are found in both MS patients and healthy individuals, though their characteristics and activation states may differ. neurology.org The recognition of this epitope by the immune system is a central element in the hypothesis that MBP is a primary autoantigen in MS. nih.gov The ability of this specific peptide to stimulate CD4+ T cells, which are key players in the inflammatory process leading to demyelination, further solidifies its role as a major target for research into the pathogenesis of autoimmune neurological disorders. mdpi.com

Studies have demonstrated that while the broader 81-105 region of MBP is associated with T-cell responses in MS patients, the 83-99 peptide exhibits the most potent binding to the HLA-DR2 molecule. mdpi.com This strong interaction is a crucial factor in its ability to trigger a significant immune response. The minimal recognized epitope within this region has been defined as MBP(83-96). mdpi.com

Comparative Analysis of Bovine Myelin Basic Protein Peptides in Autoimmune Models

In experimental settings, various peptides derived from bovine MBP are utilized to induce and study autoimmune reactions that mimic human diseases. The SJL/J mouse strain is a commonly used animal model for MS, known as experimental autoimmune encephalomyelitis (EAE), due to its immunological and histopathological similarities to the human condition. mdpi.com In this model, the MBP(81-100) peptide binds with high affinity to the mouse MHC class II H-2s molecule, with MBP(83-99) being the minimal epitope required for this binding, similar to its interaction with human HLA-DR2. mdpi.com

Research has also explored the effects of different fragments of bovine MBP. For instance, peptides with molecular weights of 14,000, 10,500, 8,000, and 4,500, generated by enzymatic cleavage of bovine MBP, have all demonstrated electrophysiological activity. nih.gov This suggests that various degradation products of MBP that might occur in demyelinating lesions could contribute to neuronal disturbances. nih.gov

Furthermore, comparative studies have been conducted using altered peptide ligands (APLs) derived from the MBP(87-99) sequence. nih.gov These APLs, with specific amino acid substitutions, have been shown to modulate the immune response, for example, by shifting it from a pro-inflammatory Th1 type to an anti-inflammatory Th2 type. nih.gov This highlights the potential for modified bovine MBP peptides to not only induce disease models but also to explore therapeutic strategies.

PeptideAnimal ModelKey Findings
MBP(83-99)SJL/J miceInduces EAE, minimal epitope for binding to H-2s. mdpi.com
MBP(87-99)SJL/J mice, Lewis ratsInduces EAE. nih.gov
Altered Peptide Ligands of MBP(87-99)SJL/J miceCan divert immune responses from Th1 to Th2. nih.gov
Various sized MBP fragmentsFrog spinal cordShow electrophysiological activity. nih.gov

Utility of Myelin Basic Protein (83-99) (bovine) in Experimental Autoimmunity Research

The bovine MBP(83-99) peptide is a cornerstone in the field of experimental autoimmunity research. Its primary utility lies in its capacity to induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models. mdpi.com This allows researchers to study the complex cellular and molecular interactions that lead to the inflammation and demyelination characteristic of multiple sclerosis.

By immunizing animals with MBP(83-99), scientists can reliably trigger the activation of autoreactive T-cells and investigate the subsequent pathological cascade. This includes studying the infiltration of immune cells into the central nervous system, the destruction of the myelin sheath, and the resulting neurological deficits. The EAE model induced by this peptide provides a platform to test the efficacy of potential therapeutic interventions aimed at modulating the autoimmune response.

Moreover, the study of T-cell responses to MBP(83-99) has revealed a significant heterogeneity in antigen recognition, function, and phenotype. neurology.org T-cell clones specific for this epitope can exhibit different cytokine profiles (Th1, Th0, and Th2), utilize different T-cell receptors, and recognize slightly different minimal epitopes within the 83-99 sequence. neurology.org This complexity mirrors the human disease and underscores the challenges in developing targeted immunotherapies.

The use of MBP(83-99) and its analogues has been instrumental in exploring concepts such as altered peptide ligand therapy, which aims to induce T-cell anergy or antagonism. neurology.org While promising, the diverse recognition patterns of MBP(83-99)-specific T-cells highlight the difficulty in designing a single APL that would be effective for all patients. neurology.org

Immunological Mechanisms and Cellular Interactions of Myelin Basic Protein 83 99

T-Cell Recognition and Activation by Myelin Basic Protein (83-99)

The recognition of MBP(83-99) by T-lymphocytes is a foundational event in the specific immune response to this peptide. This process initiates a cascade of cellular activation, leading to proliferation and the secretion of various signaling molecules known as cytokines.

Exposure of peripheral blood lymphocytes to MBP(83-99) can induce the proliferation of specific CD4+ T-cell clones. neurology.orgnih.gov This proliferative response is a hallmark of T-cell activation, indicating successful recognition of the peptide presented by antigen-presenting cells (APCs). neurology.org

Upon activation, these T-cells secrete a variety of cytokines that mediate inflammatory responses. The cytokine profile of MBP(83-99)-specific T-cell clones (TCCs) is highly varied, encompassing Th1, Th0, and Th2 phenotypes. neurology.org Th1-like cells are characterized by the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). neurology.orgresearchgate.net Conversely, Th2-like cells produce anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5). neurology.org Notably, studies have shown that virtually all MBP(83-99)-specific TCCs secrete IL-10 and TNF-α, while secretion of Transforming Growth Factor-beta (TGF-β) has not been detected. neurology.org

CytokineAssociated T-Cell PhenotypeSecretion Status in MBP(83-99) Specific TCCsReference
Interferon-gamma (IFN-γ)Th1Secreted by Th1 and Th0 clones neurology.org
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatorySecreted by all clones (not strictly related to Th1/Th2 phenotype) neurology.org
Tumor Necrosis Factor-beta (TNF-β)Th1Correlated with IFN-γ secretion neurology.org
Interleukin-4 (IL-4)Th2Secreted by Th2 and Th0 clones neurology.orgnih.gov
Interleukin-5 (IL-5)Th2Correlated with IL-4 secretion neurology.org
Interleukin-10 (IL-10)RegulatorySecreted by all clones (not strictly related to Th1/Th2 phenotype) neurology.org
Transforming Growth Factor-beta (TGF-β)RegulatoryNot detected neurology.org

A striking feature of the human T-cell response to MBP(83-99) is its extensive heterogeneity. nih.govtum.de T-cell clones isolated from different individuals, and even from the same individual, exhibit a high degree of complexity in their recognition patterns and functional phenotypes. nih.govneurology.org This diversity manifests in several ways:

Fine Specificity: T-cell clones can recognize different minimal epitopes within the 83-99 sequence. neurology.org

Functional Phenotype: As mentioned, activated T-cells can differentiate into Th1, Th2, or Th0 subtypes, each with distinct cytokine profiles and effector functions. neurology.org

Cytolytic Activity: Many MBP-specific CD4+ T-cell clones are capable of lysing target cells in an antigen-specific manner, but the mechanism of this cytolysis can differ, utilizing either perforin/granzyme or Fas/FasL pathways. neurology.org

T-Cell Receptor (TCR) Usage: Despite recognizing the same peptide-MHC complex, the T-cell receptors used by these clones are highly diverse. neurology.orgoup.com

This complexity indicates that the immune response to this single myelin epitope is not uniform, which has significant implications for understanding its role in physiological and pathological processes. nih.gov

Major Histocompatibility Complex (MHC) Class II Binding and Presentation of Myelin Basic Protein (83-99)

For T-cells to recognize MBP(83-99), the peptide must first be bound and presented by MHC class II molecules on the surface of APCs. pnas.org The specific MHC alleles an individual carries are critical determinants of the immune response to this peptide.

The immune response to MBP(83-99) is strongly associated with the human leukocyte antigen (HLA)-DR2 haplotype. oup.comjci.orgnih.gov This haplotype, also known as HLA-DR15, is in strong linkage disequilibrium and includes three class II molecules: DRB11501 (DR2b), DRB50101 (DR2a), and DQA10102/DQB10602 (DQw6). nih.govresearchgate.netembopress.org

Both the DR2a and DR2b molecules can bind and present the MBP(83-99) peptide, but they do so in distinct ways. nih.govresearchgate.netnih.gov Crystal structure analysis has revealed that the peptide binds to these two molecules with a register shift of three amino acids. nih.govnih.gov This results in the presentation of different minimal epitopes to T-cells. neurology.org For instance, the minimal epitope for DR2a-restricted T-cells is often mapped to residues 90-97, whereas for DR2b-restricted cells, it is closer to residues 86/87-94/96. neurology.org This difference in presentation means that a single T-cell clone typically recognizes the peptide in the context of either DR2a or DR2b, but not both. nih.gov

HLA AlleleNomenclatureMinimal Epitope Presented from MBP(83-99)Reference
DRB50101DR2aaa 90-97 neurology.org
DRB11501DR2baa 86/87-94/96 neurology.org

The binding of the MBP(83-99) peptide into the groove of the MHC class II molecule is stabilized by specific "anchor" residues. These are amino acids within the peptide that fit into corresponding pockets within the MHC binding groove. The different binding registers of DR2a and DR2b are dictated by which residues serve as the primary anchors.

For HLA-DR2b (DRB1*1501): The primary anchor residue is Valine at position 87 (V87), which fits into the P1 pocket of the binding groove. neurology.orgnih.gov

For HLA-DR2a (DRB5*0101): The primary anchor residue is Phenylalanine at position 90 (F90), which occupies the P1 pocket. neurology.orgnih.gov

Other residues are critical for the interaction with the T-cell receptor (TCR) rather than for MHC binding. Studies using alanine-substituted peptides have shown that Lysine (B10760008) at position 91 (K91) is a critical residue for recognition by the majority of T-cell clones, regardless of their HLA restriction (DR2, DR4, or DR6). neurology.orgjci.org

Residue PositionAmino AcidRole in InteractionAssociated HLA AlleleReference
87Valine (V)Primary MHC anchor (P1 pocket)HLA-DR2b neurology.orgnih.gov
90Phenylalanine (F)Primary MHC anchor (P1 pocket)HLA-DR2a neurology.orgnih.gov
89Phenylalanine (F)Key residue for T-cell recognitionHLA-DR2 jci.org
91Lysine (K)Key residue for T-cell recognition (TCR contact)HLA-DR2, DR4, DR6 neurology.orgjci.org

T-Cell Receptor (TCR) Interaction with Myelin Basic Protein (83-99)/MHC Complexes

The final step in T-cell activation is the physical interaction of the T-cell receptor with the peptide-MHC complex. nih.govmdpi.com The crystal structure of an autoimmune TCR (named 3A6) in complex with the MBP(84-102) peptide and the HLA-DR2a molecule has been determined, providing significant insights into this interaction. nih.govembopress.org

The structure reveals that the TCR primarily recognizes the N-terminal portion of the MBP peptide. nih.govembopress.org This binding is characterized by a notable scarcity of hydrogen bonds between the TCR and the peptide. nih.gov This feature likely contributes to the low affinity of the interaction, a characteristic that may be common among autoimmune TCRs. nih.govembopress.org Despite the low affinity, these T-cells can still be potently activated. nih.gov

Furthermore, the TCR usage among T-cells specific for MBP(83-99) is highly heterogeneous. neurology.org Even T-cell clones restricted by the same HLA-DR molecule often use different TCR Vα and Vβ gene segments. neurology.orgoup.com However, some studies have noted a biased usage of certain Vα genes, such as Vα3 and Vα8, in DR2-restricted T-cell clones, suggesting a degree of limited heterogeneity in the TCR response. oup.com The degeneracy of the TCR allows for the recognition of a range of peptides, including those with substitutions at TCR-contacting positions, which results from the few specific interactions between the TCR and the native MBP peptide. nih.govembopress.org

Mapping of Critical TCR Contact Residues

The interaction between the T-cell receptor (TCR) and the MBP (83-99) peptide presented by Major Histocompatibility Complex (MHC) class II molecules is a pivotal event in the activation of T-cells. Research has focused on identifying the specific amino acid residues within the peptide that are essential for this contact. Studies using single alanine (B10760859) substitutions have revealed that certain residues are critical for the recognition by T-cell clones. neurology.orgnih.gov

Two central residues, Phenylalanine at position 90 (Phe90) and Lysine at position 91 (Lys91), have been consistently identified as critical TCR contact points for both HLA-DR2 and HLA-DR4-restricted T-cell clones. nih.gov Substitution of Lysine at position 91 with alanine was found to abolish the proliferative response in the vast majority (36 out of 41) of T-cell clones specific for MBP (83-99). neurology.org Similarly, single alanine substitutions at either residue 90 or 91 eliminated the responses of 81-95% of T-cell clones, and a double alanine substitution at both positions rendered all T-cell clones unresponsive. nih.gov

Other residues, including Valine at position 86 (V86), Histidine at position 88 (H88), Phenylalanine at position 89 (F89), and Proline at position 96 (P96), have also been identified as TCR contact sites. frontiersin.orgnih.gov The crystal structure of the related HLA-DR2α-MBP (89–101) complex further supports Proline at position 96 as a TCR contact site. frontiersin.org

Residue PositionAmino AcidRole in TCR InteractionSource
86Valine (V)TCR Contact Residue frontiersin.org
88Histidine (H)TCR Contact Residue frontiersin.org
89Phenylalanine (F)TCR Contact Residue frontiersin.org
90Phenylalanine (F)Critical TCR Contact Residue nih.gov
91Lysine (K)Critical TCR Contact Residue neurology.orgnih.govfrontiersin.orgnih.gov
95Threonine (T)TCR Contact Residue nih.gov
96Proline (P)TCR Contact Residue frontiersin.orgnih.gov

Fine Specificity of T-Cell Receptor Recognition

Studies have demonstrated that even T-cells responding to the same epitope can exhibit a wide range of recognition patterns and functional phenotypes. neurology.orgtum.de For instance, while most T-cell clones are sensitive to substitutions at positions 90 and 91, some clones can tolerate these changes and may even be activated by microbial antigens, a phenomenon known as molecular mimicry. nih.govdirect-ms.org This suggests a degree of degeneracy in TCR recognition, where a single TCR can recognize multiple different peptides. direct-ms.org The fine specificity of this interaction is crucial, as even subtle changes in the peptide sequence can alter the subsequent immune response, for example, by changing the cytokine profile of the responding T-cells. nih.gov

Role of B-Cells and Antigen-Presenting Cells in Myelin Basic Protein (83-99) Presentation

Antigen-presenting cells (APCs), including B-cells, monocytes, dendritic cells, and microglia, are essential for initiating T-cell responses to myelin antigens. mdpi.compnas.org These cells process protein antigens into smaller peptides and present them on MHC class II molecules to CD4+ T-cells. mdpi.com B-cells, in particular, are recognized for their efficient uptake and presentation of MBP. sdu.dkiomcworld.org Brain endothelial cells may also act as non-professional APCs, capable of processing and presenting myelin antigens, thereby guiding antigen-specific T-cell migration into the central nervous system. elifesciences.org

B-Cell and Monocyte Presentation Efficiency

Both B-cells and monocytes are capable of presenting MBP-derived peptides. Studies comparing their efficiency have shown that in the context of multiple sclerosis (MS), both cell types from patients can present the MBP (85-99) peptide more efficiently than cells from healthy individuals, particularly after incubation with hypercitrullinated MBP. sdu.dk Citrullination is a post-translational modification that can enhance the binding of MBP peptides to certain HLA molecules. sdu.dkresearchgate.net

One study found that following incubation with hypercitrullinated MBP, B-cells and monocytes from MS patients presented the MBP (85-99) peptide 3 and 3.5 times more efficiently, respectively, compared to the same cells from healthy donors. sdu.dk This suggests that disease-associated modifications to the MBP protein can significantly impact how it is presented by different APCs.

Cell TypeConditionRelative Presentation Efficiency (MS Patients vs. Healthy Donors)Source
B-CellsAfter incubation with hypercitrullinated MBP3x more efficient in MS patients sdu.dk
MonocytesAfter incubation with hypercitrullinated MBP3.5x more efficient in MS patients sdu.dk

Modulation of Co-stimulatory Molecule Expression

Successful T-cell activation requires not only the TCR-peptide-MHC interaction but also a second signal provided by co-stimulatory molecules on the surface of APCs. mdpi.com Key co-stimulatory molecules include CD40, CD80, and CD86. mdpi.com The expression of these molecules can be modulated by the inflammatory environment and the nature of the antigen.

Inflammation can induce an increased expression of MHC-II and the co-stimulatory molecule CD40 on brain endothelial cells, enhancing their ability to stimulate T-cells. elifesciences.org Furthermore, studies have shown that B-cells presenting the MBP (85-99) peptide exhibit increased expression of CD86 compared to non-presenting B-cells. researchgate.net This upregulation of co-stimulatory molecules on APCs that have taken up and are presenting myelin antigens is a critical step in the activation of autoreactive T-cells and the propagation of the inflammatory response.

Molecular and Structural Dynamics of Myelin Basic Protein 83 99

Conformational Flexibility and Intrinsically Disordered Nature of Myelin Basic Protein

Full-length Myelin Basic Protein is classified as an intrinsically disordered protein (IDP), meaning it does not possess a fixed three-dimensional structure in its native state in an aqueous solution. nih.govportlandpress.comnih.govnih.govresearchgate.net This lack of a stable structure is a key characteristic, providing the molecule with the conformational flexibility needed to interact with various partners, including lipids and other proteins. nih.govnih.gov

This inherent structural plasticity is a hallmark of IDPs, which exist as dynamic ensembles of conformations. portlandpress.com The primary sequence of IDPs typically features a high proportion of charged amino acids and a low content of hydrophobic residues, which prevents the hydrophobic collapse that drives the folding of globular proteins. researchgate.netuni-halle.de While the protein as a whole is disordered, specific regions can undergo disorder-to-order transitions upon binding to biological partners or in response to changes in their environment. portlandpress.comnih.govuni-halle.de

Interaction of Myelin Basic Protein (83-99) with Lipid Environments

The interaction between MBP and lipids is essential for the formation and stability of the compact myelin sheath. ultrasoundandmriforcancertherapy.cabohrium.com This interaction is primarily mediated by a combination of electrostatic attractions between the positively charged protein and negatively charged lipid headgroups, as well as hydrophobic interactions. nih.govresearchgate.net

The MBP (83-99) fragment is part of a key membrane-interacting motif of the parent protein. portlandpress.com Full-length MBP adsorbs onto lipid bilayers, forming a film that facilitates strong intermembrane adhesion, effectively "gluing" the cytoplasmic surfaces of the myelin membrane together. nih.govnih.gov Studies on model lipid bilayers show that MBP preferentially adsorbs to liquid-disordered domains within the membrane, an interaction attributed to hydrophobic forces. nih.govescholarship.org

The adsorption process involves a significant conformational change. In aqueous solution, the protein exists in a largely random coil state, but upon binding to lipid surfaces, it gains ordered secondary structure, primarily α-helices. nih.govnih.govnih.gov The (83-99) region, specifically, is a central membrane-binding segment that folds into an amphipathic α-helix when it associates with lipids. nih.govplos.org This disorder-to-order transition is a critical aspect of its function at the membrane interface. The protein remains largely at the lipid/water interface after adsorption. mdpi.com

The specific lipid composition of the membrane significantly influences the conformation of bound MBP and its fragments. The transition from a random coil to an α-helical structure is highly dependent on the type of lipids present. nih.gov

Research has shown that MBP's interaction is strongest with negatively charged (anionic) lipids. Circular dichroism studies on the full-length bovine protein revealed that the extent of α-helix formation upon lipid interaction decreases in the order of phosphatidylglycerol (PG), phosphatidic acid, and phosphatidylserine (B164497) (PS). nih.govnih.gov In contrast, neutral (zwitterionic) lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) induce minimal conformational changes, suggesting weaker hydrophobic and ionic interactions. mdpi.comnih.gov The presence of cholesterol, another major myelin lipid, mixed with phosphatidylserine appears to have little effect on the protein's secondary structure. nih.govnih.gov The unique lipid makeup of the myelin membrane's cytoplasmic leaflet is considered ideally suited to facilitate MBP-mediated adhesion. nih.gov

This lipid-dependent conformational change is critical for the protein's function and its recognition by other molecules. For instance, studies have shown that the presence of PG vesicles can induce a specific conformation in a region of MBP (residues 65-83) that is not present when the protein is in solution, allowing it to be recognized by a specific antibody. nih.gov This demonstrates that the lipid environment can expose or generate new structural determinants within the protein. nih.gov

Table 1: Influence of Lipid Type on MBP Conformation

Lipid Type Charge Effect on MBP Conformation Reference
Phosphatidylglycerol (PG) Anionic Strong induction of α-helix nih.gov, nih.gov
Phosphatidic Acid (PA) Anionic Strong induction of α-helix nih.gov
Phosphatidylserine (PS) Anionic Moderate induction of α-helix nih.gov, nih.gov
Phosphatidylcholine (PC) Zwitterionic Negligible conformational change mdpi.com, nih.gov
Phosphatidylethanolamine Zwitterionic Negligible conformational change nih.gov
Cholesterol (with PS) Neutral Little effect on secondary structure nih.gov
Triphosphoinositide (TPI) Anionic Fails to induce secondary structure bohrium.com

Impact of Post-Translational Modifications on Myelin Basic Protein (83-99) Immunogenicity and Structure

Phosphorylation, the addition of a phosphate (B84403) group to serine or threonine residues, is a key PTM that regulates MBP's function. merckmillipore.commdpi.com This modification can affect the protein's interaction with the lipid membrane, its association with the cytoskeleton, and its susceptibility to proteases. nih.gov

Molecular dynamics simulations have shown that phosphorylation within the central region of MBP, which includes the 83-99 fragment, can stabilize its structure and reduce the reversibility of the α-helix folding upon temperature changes. plos.org This suggests that phosphorylation acts as a molecular switch, modulating the conformation and intermolecular interactions of this key region. plos.orgnih.gov

Specific kinases have been identified that phosphorylate residues within or immediately adjacent to the bovine MBP (83-99) sequence. This region contains a proline-rich segment that is a target for mitogen-activated protein kinases (MAPKs). nih.gov

Research has pinpointed a major phosphorylation site for the meiosis-activated protein kinase p44mpk (a MAPK) at Threonine-97 of bovine MBP. nih.gov A minor phosphorylation site was also identified at Threonine-94 . nih.gov Both of these residues fall within the proline-rich sequence (residues 91-104) that constitutes the C-terminal part of the broader (83-99) region. nih.gov Other kinases, such as protein kinase C and protein kinase A, also phosphorylate bovine MBP, but their primary identified sites (e.g., Ser-46, Ser-151, Thr-34, Ser-115) lie outside the 83-99 fragment. nih.govresearchgate.net

Table 2: Identified Kinase Targets in Bovine MBP (83-99) Region

Kinase Target Residue(s) Sequence Context (Bovine) Reference
p44mpk (MAP Kinase) Thr-97 (Major) NIVT PRTPPPSQGK nih.gov
p44mpk (MAP Kinase) Thr-94 (Minor) NIV TPRTPPPSQGK nih.gov

Table of Compounds

Compound Name
Myelin Basic Protein
Phosphatidylcholine
1,2-dipalmitoyl-sn-glycero-3-phosphocholine
Phosphatidylserine
Cholesterol
Phosphatidylglycerol
Phosphatidic Acid
Phosphatidylethanolamine
Cerebroside
Cerebroside sulphate
Triphosphoinositide
Guanidinium chloride
Trifluoroethanol
Dodecylphosphocholine
Actin
Tubulin
Calmodulin
Cathepsin D
Fyn kinase
Protein Kinase C
Protein Kinase A
Mitogen-activated protein kinase (MAPK)
p44mpk
Catenin delta 1
Cadherin
Rho GTPase
MAGEB2/D2

Phosphorylation of Myelin Basic Protein (83-99) Residues

Effects on Protein Conformation and Interactions

Myelin Basic Protein (MBP) is characterized as an intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure in its isolated state in an aqueous solution. nih.govultrasoundandmriforcancertherapy.canih.gov This inherent flexibility allows it to adopt various conformations and interact with a wide range of binding partners. nih.govportlandpress.com The bovine 18.5 kDa isoform of MBP, which is the most abundant, can change its conformation depending on its environment and interactions. nih.govmdpi.com

Upon interaction with lipid bilayers, which are major components of the myelin sheath, MBP can undergo a disorder-to-order transition, folding into structures that include α-helices. nih.govmdpi.com This interaction is crucial for the compaction of the myelin sheath. ultrasoundandmriforcancertherapy.ca The binding of MBP to lipid membranes is primarily driven by electrostatic interactions between the positively charged protein and negatively charged lipids, which can be supplemented by hydrophobic interactions. mdpi.com Specifically, the interaction with negatively charged phosphatidylserine (PS) lipids is more effective at inducing a conformational change in MBP compared to zwitterionic phosphatidylcholine (PC) lipids. mdpi.com However, as an IDP, MBP can adapt its shape to interact with PC lipid domains as well. mdpi.com

The interaction of MBP with the inner surface of the membrane leads to charge neutralization and prompts its self-association into larger polymers, forming a dense protein network. nih.gov This process involves phenylalanine-mediated hydrophobic and amyloid-like interactions. nih.gov Beyond lipids, MBP interacts with other proteins such as proteolipid protein, calmodulin, actin, and tubulin. ultrasoundandmriforcancertherapy.canih.gov These interactions are significant for the structural integrity and function of the myelin sheath. ultrasoundandmriforcancertherapy.ca

Citrullination of Myelin Basic Protein (83-99) Residues

Citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline. portlandpress.com This process is catalyzed by peptidylarginine deiminases (PADs). researchgate.net In the context of multiple sclerosis (MS), MBP is a candidate autoantigen that can be hypercitrullinated. researchgate.netnih.govsdu.dksdu.dk While MBP is citrullinated to a minor extent under normal physiological conditions, the extent of this modification is increased in MS. researchgate.netnih.govnih.govmdpi.com The conversion of arginine to citrulline results in the loss of a positive charge, making the protein less cationic. nih.gov This alteration can decrease its ability to interact with negatively charged lipids, potentially leading to a less stable and compact myelin sheath. nih.gov

Role of Citrullination in Altered Antigen Presentation

The citrullination of MBP, particularly within the immunodominant epitope MBP(85-99), has significant implications for its presentation to the immune system. Research has shown that citrullination enhances the presentation of the MBP(85-99) peptide by antigen-presenting cells (APCs) like B cells and monocytes in MS patients. researchgate.netnih.govsdu.dk

Specifically, the citrullinated form of MBP(85-99) competes more effectively for binding to HLA-DR15 molecules, which are strongly associated with MS, than the native, unmodified peptide. researchgate.netnih.govsdu.dk Studies using a monoclonal antibody (MK16) that recognizes the MBP(85-99)/HLA-DR15 complex have demonstrated that B cells and monocytes from HLA-DR15 positive MS patients present MBP(85-99) more efficiently after being exposed to citrullinated MBP compared to native MBP. nih.govsdu.dk This enhanced presentation is thought to play a role in the maintenance of the autoimmune response against MBP in individuals with MS. sdu.dkresearchgate.net

FindingCell Types InvolvedImplication in MSCitations
Enhanced presentation of MBP(85-99)B cells, MonocytesMaintenance of autoimmune response researchgate.netnih.govsdu.dk
Increased binding to HLA-DR15Antigen Presenting CellsStronger immune recognition researchgate.netnih.govsdu.dk
Outcompetes native MBP(85-99)Antigen Presenting CellsPreferential presentation of modified antigen nih.govsdu.dk
Influence on T-Cell Differentiation (e.g., Th17 Induction)

The citrullination of MBP can influence the subsequent T-cell response. While both native and citrullinated MBP can induce the proliferation of CD4+ T cells and the production of pro-inflammatory cytokines like TNF-α in MS patients, citrullinated MBP shows a distinct effect on T-cell differentiation in healthy individuals. nih.govsdu.dksdu.dkresearchgate.net

Studies have shown that unlike native MBP, hypercitrullinated MBP can induce the differentiation of CD4+ T cells into Th17 cells in healthy donors. researchgate.netsdu.dkresearchgate.net Th17 cells are a subset of T helper cells that play a critical role in inflammation and are implicated in the pathogenesis of various autoimmune diseases, including MS. This suggests that the citrullination of MBP could be an initial step in breaking immune tolerance to this self-antigen in individuals who may later develop MS. sdu.dkresearchgate.net Interestingly, in the same studies, neither form of MBP induced Th17-cell differentiation in cultures from patients with MS, suggesting the established immune response in patients may differ from the initial triggers. sdu.dkresearchgate.net

Antigen FormEffect on Healthy Donor CellsEffect on MS Patient CellsCitations
Native MBPNo Th17 inductionProliferation of CD4+ T cells, TNF-α production sdu.dkresearchgate.net
Citrullinated MBPInduces Th17 differentiationEnhanced TNF-α secretion by CD4+ T cells, Proliferation of CD4+ T cells nih.govsdu.dksdu.dkresearchgate.net

Other Post-Translational Modifications and their Immunological Implications

Bovine MBP undergoes a variety of post-translational modifications (PTMs) beyond citrullination, which contribute to a complex array of charge isomers. nih.govultrasoundandmriforcancertherapy.canih.gov These modifications can influence the protein's structure, interactions, and its potential as an autoantigen. portlandpress.comnih.gov

Identified PTMs in bovine MBP include:

Phosphorylation: This modification can diminish the ability of MBP to aggregate lipid vesicles, similar to the effect of deimination. portlandpress.com Phosphorylation of Threonine 97 has been observed in specific charge components of bovine MBP. nih.gov

Methylation: Both mono- and di-methylation of an arginine residue at position 106 have been found in all charge isomers of bovine MBP. nih.gov

Deamidation: The deamidation of glutamine residues at positions 102 and 120 has been identified in various charge components. nih.gov

N-terminal Acetylation: This modification is present in several of the charge components of bovine MBP. nih.gov

Acetylation of Lysine (B10760008): A notable and novel modification is the acetylation of lysine at position 121. nih.gov

The extensive PTMs found in mammalian MBP, such as bovine MBP, are believed to be a factor in its ability to elicit an immunologic response in the context of experimental allergic encephalomyelitis (EAE), an animal model for MS. nih.gov The different charge isoforms resulting from these PTMs can alter the protein's net charge, affecting its interaction with membranes and potentially its susceptibility to degradation and presentation as an antigen. nih.gov The array of PTMs highlights the biochemical complexity of MBP and its potential role in the pathogenesis of demyelinating diseases. nih.govdntb.gov.ua

ModificationLocation in Bovine MBPPotential Immunological ImplicationCitations
PhosphorylationThreonine 97Alters lipid interaction, potentially affecting myelin stability portlandpress.comnih.gov
MethylationArginine 106Contributes to charge heterogeneity nih.gov
DeamidationGlutamine 102, 120Alters protein charge and structure nih.gov
N-terminal AcetylationN-terminusAffects protein stability and function nih.gov
AcetylationLysine 121Alters protein charge and interactions nih.gov

Myelin Basic Protein 83 99 in Experimental Autoimmune Encephalomyelitis Eae Research

Induction and Characterization of EAE Models Using Myelin Basic Protein (83-99)

Myelin Basic Protein (MBP) peptide 83-99 is a crucial tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS). glpbio.com It corresponds to an immunodominant region of MBP, particularly in the context of the HLA-DR2 haplotype, which has the strongest genetic association with multiple sclerosis (MS). glpbio.comneurology.org Consequently, T-cell responses against this peptide are a key focus of research, and the peptide is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for MS. mdpi.comdirect-ms.org EAE models are instrumental in understanding disease pathogenesis and for the preclinical evaluation of new therapeutic strategies. mdpi.commdpi.com The two primary methods for inducing EAE using MBP (83-99) are active induction and adoptive transfer.

Active EAE Induction in Susceptible Animal Strains

Active EAE is induced by directly immunizing susceptible animal strains with a CNS antigen, such as the bovine Myelin Basic Protein (83-99) peptide. nih.gov This process involves administering the myelin peptide emulsified in Complete Freund's Adjuvant (CFA), which contains components that activate the innate immune system and promote a strong T-cell response against the antigen. nih.gov This method is designed to break immune tolerance and generate an autoimmune response directed at the animal's own myelin.

Following immunization, a cascade of immunological events leads to the development of disease. The pathology is characterized by inflammatory infiltrates in the CNS, primarily composed of macrophages and CD4+ T cells, leading to perivascular inflammatory cuffing and demyelination. nih.govnih.gov The specific clinical and pathological outcomes can vary depending on the animal strain used. nih.gov For instance, in some rodent strains, active EAE induced with MBP peptides results in a monophasic disease course, characterized by an acute phase of paralysis followed by recovery. In contrast, other strains may develop a chronic or relapsing-remitting form of the disease, more closely mimicking the different clinical courses of human MS. nih.gov

Adoptive Transfer EAE Models with Myelin Basic Protein (83-99)-Specific T-Cells

Adoptive transfer, or passive EAE, offers a more controlled method to study the effector phase of the disease. nih.gov This model was instrumental in definitively establishing the critical role of myelin-reactive T cells in the pathogenesis of EAE. nih.gov The procedure involves several steps:

Generation of Encephalitogenic T-Cells: Donor animals are first actively immunized with Myelin Basic Protein (83-99) to generate peptide-specific T-cells.

In Vitro Activation: Lymph node cells from these immunized donors are harvested and re-stimulated in vitro with MBP (83-99) to expand the population of antigen-specific, activated T-cells. jci.org

Transfer to Recipient: These activated, encephalitogenic T-cells are then injected into naive, syngeneic (genetically identical) recipient animals. nih.govjci.org

Because this method bypasses the initial immune sensitization phase, the onset of clinical symptoms in the recipient animals is typically faster and more synchronized than in active EAE. nih.gov Adoptive transfer models allow researchers to isolate and study the functions of specific T-cell populations, investigate the mechanisms of CNS inflammation and demyelination, and test therapies that target the effector T-cells directly. jci.org

Immunomodulatory Strategies Based on Myelin Basic Protein (83-99)

The central role of the T-cell response to MBP (83-99) in EAE has made it an attractive target for antigen-specific immunotherapies. neurology.org The goal of these strategies is to selectively modulate the autoimmune response without causing broad immunosuppression. One of the most extensively studied approaches is the use of Altered Peptide Ligands (APLs). neurology.orghofstra.edu

Development and Evaluation of Altered Peptide Ligands (APLs)

APLs are synthetic peptides derived from an immunodominant epitope, such as MBP (83-99), in which specific amino acid residues have been substituted. hofstra.edu These modifications are strategically placed at positions critical for the interaction between the peptide, the Major Histocompatibility Complex (MHC) molecule, and the T-cell receptor (TCR). acs.org The aim is to create a molecule that still binds to the MHC but alters the signal delivered to the T-cell, thereby transforming the immune response from a pathogenic one to a non-pathogenic or even a regulatory one. mdpi.comhofstra.edu

Research has focused on identifying the key amino acid residues within the MBP (83-99) sequence that serve as primary anchors for the T-cell receptor. For the related MBP (87-99) epitope, residues such as Lysine (B10760008) (K) at position 91 and Proline (P) at position 96 have been identified as critical TCR contact sites. mdpi.comnih.gov Substituting these residues can profoundly alter the peptide's immunological properties.

Single amino acid substitutions have been shown to inhibit EAE. For example, replacing the original amino acid at position 91 with Alanine (B10760859) ([A⁹¹]MBP₈₇₋₉₉) created a non-encephalitogenic peptide that could block the development of EAE in SJL/J mice. nih.gov Double amino acid substitutions have also been developed. The double-mutant analogue [R⁹¹, A⁹⁶]MBP₈₇₋₉₉ was found to antagonize the production of the pro-inflammatory cytokine IFN-γ by T-cells responding to the native peptide. acs.orgnih.gov

Altered Peptide Ligand (APL)Amino Acid Substitution(s)Observed Immunological Effect in EAE Models
[A⁹¹]MBP₈₇₋₉₉Single: Lysine (K) at position 91 replaced with Alanine (A)Blocked EAE development and increased the IL-4:IFN-γ ratio. nih.gov
[A⁹⁷]MBP₈₇₋₉₉Single: Threonine (T) at position 97 replaced with Alanine (A)Acted as a superagonist, causing deletion of MBP-responding cells and blocking EAE. nih.gov
[R⁹¹, A⁹⁶]MBP₈₇₋₉₉Double: Lysine (K) at position 91 replaced with Arginine (R); Proline (P) at position 96 replaced with Alanine (A)Antagonized IFN-γ production by T-cells and inhibited EAE. nih.gov
[A⁹¹, A⁹⁶]MBP₈₇₋₉₉Double: Lysine (K) at position 91 replaced with Alanine (A); Proline (P) at position 96 replaced with Alanine (A)Generated low to no antibody response when administered alone. nih.gov

APLs modulate the immune response through several distinct mechanisms, primarily by delivering a modified signal through the T-cell receptor. mdpi.com Depending on the nature of the substitution, APLs can function as antagonists or partial agonists. hofstra.edunih.gov

T-Cell Anergy: Antagonist APLs bind to the MHC-TCR complex but fail to provide the full stimulatory signal required for T-cell activation. This incomplete signaling can render the T-cell unresponsive, or "anergic," to subsequent encounters with the native, pathogenic peptide. mdpi.comhofstra.edu

Immune Deviation: Partial agonist APLs deliver an incomplete activation signal that is sufficient to induce the T-cell to proliferate but causes it to differentiate along a different functional pathway. hofstra.edu This process, known as immune deviation, often involves a shift from a pro-inflammatory Th1-type response, characterized by the secretion of cytokines like IFN-γ, to an anti-inflammatory or regulatory Th2-type response. mdpi.comnih.gov Th2 cells produce cytokines such as IL-4 and IL-10, which can actively suppress the inflammation driven by Th1 cells and thereby ameliorate autoimmune disease. acs.orgnih.gov Studies with APLs of MBP have demonstrated this shift, showing a decrease in IFN-γ production and an increase in the IL-4 to IFN-γ ratio, which correlates with protection from EAE. nih.gov

Peptide Conjugates and Delivery Systems in EAE Suppression

To modulate the autoimmune response initiated by myelin antigens, researchers have explored various peptide conjugates and delivery systems. The goal of these strategies is to induce antigen-specific tolerance, thereby suppressing the encephalitogenic T-cell response without causing generalized immunosuppression. frontiersin.org One promising approach involves conjugating immunodominant myelin epitopes, such as MBP(83-99), to carrier molecules that can alter their uptake and presentation by the immune system. nih.govnih.gov

A key strategy in suppressing EAE involves the conjugation of myelin peptides to mannan, a polysaccharide derived from yeast cell walls. nih.gov Mannan serves as a carrier that targets the peptide to specific receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs). nih.govfrontiersin.org

Targeting the Mannose Receptor: Mannan effectively targets the mannose receptor (CD206), a C-type lectin receptor highly expressed on the surface of DCs and macrophages. frontiersin.org This targeted delivery system enhances the uptake and processing of the conjugated peptide by these specialized APCs. nih.gov

Modulation of APC Function: The form of mannan used for conjugation—oxidized or reduced—can significantly influence the subsequent immune response. Oxidized mannan, containing aldehyde groups, tends to induce Th1 cytokines, while reduced mannan promotes a Th2-skewed cytokine profile. nih.govfrontiersin.org The conjugation of MBP(83-99) to reduced mannan has been evaluated for its potential to create a more tolerogenic immunological profile. nih.govfrontiersin.org

Altered T-Cell Priming: When mannan-conjugated MBP(83-99) is taken up by APCs, it can lead to an altered T-cell priming process. Studies have shown that DCs loaded with mannan-conjugated myelin peptides induce T-cells with reduced proliferative capacity compared to those primed with the unconjugated peptide. nih.gov While these T-cells may still differentiate into Th1 and Th17 lineages, they exhibit impaired pathogenic potential. nih.govvu.edu.au This suggests that mannan-conjugation interferes with the co-stimulatory signals from DCs that are necessary to license T-cells to become fully encephalitogenic. nih.gov

The table below summarizes the key findings related to the targeting of APCs with mannan-conjugated myelin peptides.

FeatureUnconjugated Myelin PeptideMannan-Conjugated Myelin Peptide
APC Targeting Non-specific uptakeTargeted uptake via Mannose Receptor (CD206)
T-Cell Proliferation Strong induction of proliferationReduced proliferative response nih.gov
APC Co-stimulation Induces signals for pathogenic T-cell activationImpairs co-stimulatory signals required for full pathogenicity nih.gov
Resulting T-Cell Phenotype Fully pathogenic Th1/Th17 cellsNon-pathogenic Th1/Th17 cells with reduced encephalitogenic potential vu.edu.au

Beyond altering the function of pathogenic T-cells, another critical mechanism for EAE suppression is the induction of antigen-specific regulatory T-cells (Tregs). Autoreactive T-cells specific for MBP(83-99) are not monolithic; they comprise both pro-inflammatory subsets and regulatory subsets characterized by high expression of the transcription factor FOXP3. nih.gov Therapeutic strategies aim to shift the balance in favor of these regulatory populations.

Immune Deviation: The administration of altered peptide ligands (APLs) of MBP(83-99) has been shown to induce a shift from a pro-inflammatory Th1 response, characterized by IFN-γ production, to an anti-inflammatory Th2 response, characterized by cytokines like IL-4. nih.govstanford.edu This immune deviation is a form of regulation that can ameliorate EAE. nih.gov

Induction of T-Cell Anergy: Conjugation of CNS autoantigens to oxidized mannan can induce a state of T-cell anergy, where T-cells become unresponsive to the antigen. frontiersin.orgnih.gov This is characterized by reduced production of IL-2 and its receptor, CD25, leading to diminished proliferation. frontiersin.org

Expansion of FOXP3+ Tregs: MBP(83-99)-specific T-cells have been identified in MS patients that express high levels of FOXP3 and exhibit potent regulatory functions, capable of suppressing the proliferation of other activated T-cells. nih.gov Therapeutic approaches using peptide conjugates aim to selectively expand this population. While direct evidence linking mannan-MBP(83-99) conjugates to the expansion of FOXP3+ Tregs is still emerging, the induction of a tolerogenic environment through myeloid cell modulation is a key step. frontiersin.org

Myeloid Cell Regulation: Mannan-conjugated peptides have been found to induce a peripheral type 2 myeloid cell response. frontiersin.orgnih.gov These myeloid cells show increased production of immunosuppressive molecules like PD-L1 and IL-10, which are crucial for inducing and maintaining T-cell tolerance and preventing the activation of pathogenic, myelin-reactive T-cells. frontiersin.org

The following table outlines the observed effects of modified MBP(83-99) peptides on regulatory responses.

Regulatory MechanismObserved EffectKey Molecules Involved
Immune Deviation Shift from Th1 to Th2 cytokine profile nih.govstanford.eduIFN-γ (decreased), IL-4 (increased) nih.gov
T-Cell Anergy Reduced T-cell proliferation and IL-2 production frontiersin.orgIL-2, CD25 (IL-2R)
Myeloid Cell Modulation Induction of a peripheral type 2 myeloid response frontiersin.orgPD-L1, IL-10
Treg Function MBP(83-99)-specific T-cells can suppress effector T-cell proliferation nih.govFOXP3

Advanced Research Methodologies for Myelin Basic Protein 83 99

Rational Design and Chemical Synthesis of Myelin Basic Protein (83-99) Analogs

The rational design and synthesis of analogs of Myelin Basic Protein (83-99) represent a key strategy in the development of potential immunotherapies. By modifying the peptide's structure, researchers aim to alter its interaction with the immune system, particularly T-cells.

Design of Mutant Peptide Ligands for Immunological Modulation

The design of mutant peptide ligands, often referred to as altered peptide ligands (APLs), involves the strategic substitution of specific amino acids within the MBP(83-99) sequence. The primary goal is to modulate the T-cell response, often by shifting it from a pro-inflammatory Th1-dominated response to an anti-inflammatory Th2 response. nih.gov Key targets for mutation are the T-cell receptor (TCR) contact residues, as changes in these positions can significantly alter the signaling outcome upon binding to the Major Histocompatibility Complex (MHC)-peptide complex. nih.govvu.edu.au

Research has focused on mutating residues known to be critical for TCR interaction, such as Lysine (B10760008) (Lys) at position 91 and Proline (Pro) at position 96. nih.govfrontiersin.org For instance, single or double mutations at these sites have been shown to divert immune responses from Th1 to Th2 in mouse models. nih.gov Another approach to enhance stability and biological activity is the cyclization of these peptide analogs. acs.orgnih.gov The limited stability of linear peptides restricts their therapeutic potential, whereas cyclization can offer greater resistance to degradation. acs.orgnih.gov

Studies have shown that cyclized mutant peptides can be potent inhibitors of Th1 responses (e.g., IFN-γ production). acs.orgnih.gov For example, a cyclic analog, cyclo(83-99)[A⁹¹]MBP₈₃₋₉₉, was identified as an efficient inhibitor of Th1 responses and was shown to enhance Th2 (IL-4) and antibody responses in vivo. acs.orgnih.gov

Table 1: Examples of Myelin Basic Protein (83-99) Mutant Peptide Ligands and their Immunological Effects

Peptide AnalogMutation(s)Observed Immunological EffectReference
[A⁹¹, A⁹⁶]MBP₈₇₋₉₉K⁹¹→A, P⁹⁶→ADiverts immune responses from Th1 to Th2. nih.gov
[R⁹¹, A⁹⁶]MBP₈₇₋₉₉K⁹¹→R, P⁹⁶→AInhibited experimental autoimmune encephalomyelitis (EAE) in rats; increased Th2/Th1 cytokine ratio. nih.gov
cyclo(83-99)[A⁹¹]MBP₈₃₋₉₉K⁹¹→A, CyclizationEfficiently inhibited Th1 (IFN-γ) responses; enhanced Th2 (IL-4) and antibody responses. acs.orgnih.gov
linear MBP₈₃₋₉₉(F⁹¹)K⁹¹→FYielded a favorable immunological profile for potential immunotherapy. frontiersin.org
linear MBP₈₃₋₉₉(Y⁹¹)K⁹¹→YYielded a favorable immunological profile for potential immunotherapy. frontiersin.org

This table presents a selection of research findings and is not exhaustive.

Synthesis of Non-Peptide Mimetics as T-Cell Receptor Antagonists

Beyond peptide-based analogs, research has ventured into the synthesis of non-peptide mimetics. These are small organic molecules designed to mimic the essential interactions of the MBP peptide with the TCR, thereby acting as antagonists to block T-cell activation. mdpi.comnih.gov This approach circumvents the inherent instability and poor bioavailability often associated with peptide-based drugs.

The rational design of these mimetics relies heavily on computational methods. mdpi.comnih.govnih.gov A structure-based pharmacophore model is often generated based on the known interactions within the trimolecular complex of the MHC, the MBP peptide, and the TCR. mdpi.comnih.gov This model defines the crucial chemical features required for binding to the TCR. Chemical databases are then screened to find lead compounds that fit the pharmacophore model. mdpi.comnih.gov

Following computational design, candidate molecules are chemically synthesized. mdpi.com For example, research based on the immunodominant MBP(83-96) epitope led to the synthesis of six non-peptide molecules. mdpi.comnih.gov These synthesized analogs were then evaluated in vitro for their ability to inhibit the proliferation of T-cells stimulated by the native MBP(83-99) peptide. mdpi.comnih.gov Studies have successfully identified lead compounds that can inhibit T-cell stimulation to some extent, demonstrating the potential of this strategy for developing novel immunotherapies. mdpi.comnih.gov

Biophysical and Computational Approaches to Myelin Basic Protein (83-99)

To complement synthesis and design, a variety of biophysical and computational methods are employed to characterize the structural properties of MBP(83-99) and its interactions with the components of the immune system at a molecular level.

Spectroscopic Analysis of Peptide Conformation (e.g., CD, NMR)

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure or conformation of peptides like MBP(83-99).

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of the peptide. Studies have consistently shown that in an aqueous solution, MBP and its fragments, including MBP(83-99), exist predominantly as a random coil or an intrinsically disordered protein. mdpi.com However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid micelles, MBP can adopt more ordered structures, including α-helices. portlandpress.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level structural information. nih.gov 2D ¹H-NMR studies of MBP(83-99) in dimethyl sulfoxide (B87167) (DMSO), a solvent used to simulate a membrane environment, have revealed a largely extended conformation. nih.govnih.gov Notably, these studies proposed the formation of a well-defined α-helix spanning residues Val⁸⁷ to Phe⁹⁰. nih.govnih.gov NMR analysis also confirms that the key residues for TCR recognition are exposed to the solvent, which is a prerequisite for their interaction with the receptor. nih.govresearchgate.net

Table 2: Summary of Spectroscopic Findings on MBP(83-99) Conformation

TechniqueEnvironmentKey FindingReference
Circular Dichroism (CD)Aqueous SolutionPredominantly random coil / intrinsically disordered structure. mdpi.com
Circular Dichroism (CD)Membrane-mimicking (e.g., TFE)Gains ordered secondary structure (e.g., α-helix). portlandpress.com
2D ¹H-NMRDMSO (membrane-mimic)Extended conformation with a defined α-helix at residues Val⁸⁷-Phe⁹⁰. nih.govnih.gov
NMRDMSO (membrane-mimic)TCR contact residues are solvent-exposed. nih.gov

This table summarizes general findings from spectroscopic analyses.

Molecular Dynamics Simulations of Peptide-MHC-TCR Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of biological molecules over time. mdpi.com In the context of MBP(83-99), MD simulations provide invaluable insights into the complex and transient interactions between the peptide, the MHC class II molecule (specifically HLA-DR2 in humans), and the TCR. nih.govnih.govresearchgate.net

These simulations can:

Predict Binding Modes: MD studies help to visualize how MBP(83-99) and its analogs fit into the binding groove of the MHC molecule. They can identify the key anchor residues of the peptide that interact with pockets within the MHC. nih.gov

Analyze TCR Recognition: Simulations can model the approach and binding of the TCR to the peptide-MHC complex, revealing the specific amino acid interactions (e.g., hydrogen bonds, van der Waals forces) that govern recognition and signaling. nih.govresearchgate.net

Explain Analog Activity: By comparing simulations of the native peptide with those of APLs, researchers can understand how specific mutations alter the conformation and dynamics of the trimolecular complex. nih.govresearchgate.net These differences in interaction patterns can provide a molecular basis for the observed shift from an agonistic (activating) to an antagonistic (inhibiting) T-cell response. researchgate.net For example, MD simulations have shown how mutations in antagonists can cause key TCR contact residues to become buried within the HLA grooves, preventing the interaction necessary for T-cell activation. nih.gov

The integration of these advanced research methodologies, from rational chemical design to sophisticated biophysical and computational analysis, provides a comprehensive framework for investigating Myelin Basic Protein (83-99). This multi-faceted approach is essential for unraveling the molecular basis of its immunogenicity and for the development of targeted therapeutic strategies.

Q & A

Q. What is the structural and functional significance of MBP (83-99) in the context of multiple sclerosis (MS)?

MBP (83-99) corresponds to an immunodominant epitope of myelin basic protein, restricted by the HLA-DR2 haplotype, which is strongly associated with MS susceptibility . Its sequence (ENPVVHFFKNIVTPRTP) includes residues critical for T-cell receptor (TCR) binding and MHC-II presentation. Studies show that this peptide induces T-cell proliferation and IFN-γ secretion, driving autoimmune responses in MS . Structural analysis via NMR or X-ray crystallography is recommended to map key residues involved in TCR-MHC interactions .

Q. How is MBP (83-99) utilized in experimental autoimmune encephalomyelitis (EAE) models?

MBP (83-99) is used to induce EAE in rodents, mimicking MS pathology. Key steps include emulsifying the peptide in Complete Freund’s Adjuvant and administering it subcutaneously, followed by pertussis toxin to enhance blood-brain barrier permeability . Researchers should validate disease progression using clinical scoring (e.g., limb paralysis) and histopathological analysis of CNS demyelination . Controls should include non-immunogenic MBP fragments (e.g., MBP 1-11) to confirm specificity .

Q. What analytical methods ensure the purity and stability of synthetic MBP (83-99)?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds and mass spectrometry (MS) for sequence verification are standard . Stability tests under varying temperatures (-20°C vs. 4°C) and solvents (e.g., DMSO) are critical, as improper storage can lead to peptide degradation and altered immunogenicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in T-cell response data across studies using MBP (83-99)?

Heterogeneity in T-cell responses to MBP (83-99) arises from differences in HLA-DR subtypes, epitope processing, and TCR repertoires . To address this, studies should stratify participants by HLA-DR2 status and use tetramer staining or single-cell TCR sequencing to identify clonal diversity . Contradictory findings in IFN-γ vs. IL-10 secretion may reflect Th1/Th2 polarization biases, necessitating cytokine profiling in vitro .

Q. What strategies optimize MBP (83-99)-specific T-cell modulation for therapeutic applications?

Altered peptide ligands (APLs) with modified residues (e.g., cyclo(83-99)MBP83-99) reduce encephalitogenicity while retaining TCR binding, as demonstrated in phase II clinical trials . Liposome-encapsulated peptides or antigen-coupled cells enhance delivery and tolerance induction . Researchers should combine these with immune monitoring (e.g., ELISPOT for cytokine-secreting cells) to assess efficacy .

Q. How do post-translational modifications (PTMs) of MBP (83-99) influence its antigenicity?

PTMs like deamidation or citrullination alter charge and MHC binding affinity. For example, citrullinated MBP peptides show reduced HLA-DR2 binding but may trigger cross-reactive T cells. Use PTM-mimetic analogs and surface plasmon resonance (SPR) to quantify MHC affinity changes .

Q. What are the limitations of using bovine MBP (83-99) in human MS research?

While bovine and human MBP (83-99) share high sequence homology, species-specific differences in MHC binding (e.g., HLA-DR2 vs. murine I-As^s) limit translatability. Cross-validation with humanized HLA-DR2 transgenic mice or human T-cell clones is advised .

Methodological Challenges

Q. How to address batch-to-batch variability in synthetic MBP (83-99)?

Implement ISO 17034 guidelines for reference material production, including rigorous QC via HPLC, MS, and endotoxin testing . Collaborate with suppliers to ensure lot-specific certificates of analysis (CoA) detailing trifluoroacetate salt content, which can affect cell viability .

Q. What in vitro assays best model MBP (83-99)-driven T-cell activation?

Use antigen-presenting cells (APCs) loaded with MBP (83-99) to stimulate CD4+ T cells from MS patients. Measure proliferation (³H-thymidine uptake) and cytokine secretion (multiplex assays). Include blocking antibodies against HLA-DR to confirm MHC restriction .

Q. How to design studies investigating MBP (83-99) cross-reactivity with microbial antigens?

Bioinformatics tools (e.g., BLAST) can identify microbial peptides with sequence homology. Functional assays, like T-cell hybridoma activation, validate cross-reactivity. This approach is key to exploring the "molecular mimicry" hypothesis in MS etiology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.